molecular formula C17H16N4O B6427229 1-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole CAS No. 2034460-53-0

1-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B6427229
CAS No.: 2034460-53-0
M. Wt: 292.33 g/mol
InChI Key: BDLRQBNREXABTE-UHFFFAOYSA-N
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Description

1-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a benzodiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, which can be synthesized through the ring contraction and deformylative functionalization of piperidine derivatives . The pyridine ring is then introduced through a series of substitution reactions, followed by the formation of the benzodiazole ring via cyclization reactions. The reaction conditions often involve the use of specific oxidants and additives to achieve the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and benzodiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, docking analyses suggest that similar compounds can bind to the podophyllotoxin pocket of gamma tubulin, potentially exerting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole stands out due to its unique combination of three different heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c22-17(13-4-3-8-18-10-13)20-9-7-14(11-20)21-12-19-15-5-1-2-6-16(15)21/h1-6,8,10,12,14H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLRQBNREXABTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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